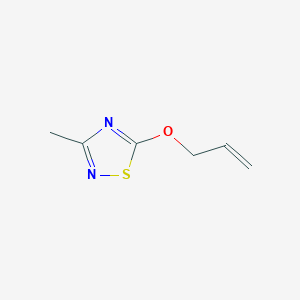
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide, also known as FMeO-DAA, is a synthetic compound that has been of interest in scientific research due to its potential pharmacological properties.
Mécanisme D'action
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide activates GPR119 by binding to a specific site on the receptor, leading to the activation of downstream signaling pathways. This results in the release of insulin from pancreatic beta cells, which helps to regulate blood glucose levels. N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide also stimulates the release of incretin hormones, which promote glucose-dependent insulin secretion and inhibit glucagon secretion.
Biochemical and Physiological Effects
Studies have shown that N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide can improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide has also been shown to reduce body weight and improve lipid metabolism in obese mice. These effects are thought to be mediated by the activation of GPR119 and the subsequent release of insulin and incretin hormones.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide in lab experiments is its selectivity for GPR119, which allows for the specific targeting of this receptor. This can help to reduce off-target effects and improve the accuracy of the results. However, one limitation of N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide is its relatively low potency, which may require higher concentrations to achieve significant effects.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide. One area of interest is the development of more potent analogs that can activate GPR119 at lower concentrations. Another potential direction is the investigation of the long-term effects of N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide on glucose and lipid metabolism in animal models and humans. Additionally, the potential use of N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide as a therapeutic agent for the treatment of diabetes and obesity warrants further investigation.
Méthodes De Synthèse
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of several reagents and solvents, including N,N-dimethylformamide, trifluoroacetic acid, and triethylamine. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to increase the yield and purity of N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide has been studied for its potential pharmacological properties, including its ability to interact with G protein-coupled receptors (GPCRs) and modulate their activity. GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are the target of many drugs. N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide has been shown to selectively activate the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose and lipid metabolism.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-18-12-6-15(7-13-18)14-21(28)27-22-19-4-2-3-5-20(19)31-23(22)24(29)26-17-10-8-16(25)9-11-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMKISZBCLKQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)



![1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2696327.png)







